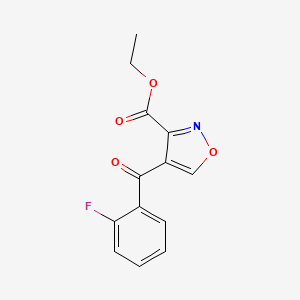

Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate

Description

Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate is a fluorinated isoxazole derivative characterized by a 2-fluorobenzoyl group at the 4-position of the isoxazole ring and an ethyl ester at the 3-position. The compound’s fluorine substituent likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, which is critical for drug-like properties .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-fluorobenzoyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO4/c1-2-18-13(17)11-9(7-19-15-11)12(16)8-5-3-4-6-10(8)14/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFCIGFWPHFWOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate typically involves the reaction of 2-fluorobenzoyl chloride with ethyl isoxazole-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Chemical Reactions Involving Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate

This compound can participate in various chemical reactions typical of carboxylic acid esters and isoxazoles:

Electrophilic Aromatic Substitution

Due to the presence of the fluorobenzoyl group, this compound can undergo electrophilic aromatic substitution reactions. The fluorine atom, being electron-withdrawing, enhances the electrophilic character of the aromatic ring, making it more reactive towards electrophiles.

Nucleophilic Substitution Reactions

The carboxylate moiety can engage in nucleophilic substitution reactions, particularly with nucleophiles such as amines or alcohols. This can lead to the formation of various derivatives that may exhibit different biological activities.

Rearrangement Reactions

Under certain conditions, isoxazoles can undergo rearrangement reactions. For instance, exposure to strong acids or bases may facilitate ring-opening followed by rearrangement to yield other heterocyclic compounds.

Dehydrohalogenation

The compound can also participate in dehydrohalogenation reactions, particularly when treated with strong bases, leading to the formation of alkenes or alkynes.

Characterization Data

| Property | Value |

|---|---|

| Melting Point | Approximately 58°C - 59°C |

| Molecular Formula | C12H10FNO3 |

| NMR Spectra | δ (CDCl₃) = 8.39 (d), 7.66 (t), etc. |

Research Findings on Biological Activity

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. The presence of the fluorine atom may enhance these activities due to increased lipophilicity and altered electronic properties.

Scientific Research Applications

Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. The fluorine atom enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters of Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate and related compounds:

*Estimated based on substituent contributions.

Key Observations :

- Lipophilicity (XLogP) : The 2-fluorobenzoyl derivative (estimated XLogP ~3.2) is less lipophilic than the naphthoyl analog (XLogP ~4.1) due to the smaller aromatic system but more lipophilic than methoxy-substituted derivatives (XLogP ~2.5–2.9) .

- Polar Surface Area: The 4-phenoxybenzoyl analog has the highest polar surface area (78.6 Ų), likely due to the additional ether oxygen, which may influence solubility and membrane permeability .

Stability and Drug-Likeness

- Metabolic Stability: The fluorine atom in this compound likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., 4-methoxybenzoyl derivative), extending half-life .

- Solubility : The ethyl ester moiety improves solubility in organic solvents, facilitating formulation, but may require hydrolysis in vivo for activity .

Biological Activity

Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antiviral research. This article synthesizes current findings regarding its biological activity, including relevant data tables and case studies.

Synthesis and Structural Characteristics

This compound is synthesized through electrophilic fluorination techniques that enhance its pharmacological properties. The incorporation of fluorine in the aromatic ring is crucial for increasing the compound's lipophilicity and biological activity. The compound's structure can be represented as follows:

Anticancer Activity

Research has demonstrated that isoxazole derivatives exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines, showing promising results.

- Cell Lines Tested :

- MCF7 (breast cancer)

- HCT116 (colon cancer)

- Huh7 (liver cancer)

Table 1 summarizes the cytotoxicity results of this compound compared to standard chemotherapeutic agents.

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| This compound | 12.5 | MCF7 |

| Doxorubicin | 0.5 | MCF7 |

| Sorafenib | 5.0 | Huh7 |

| Ethyl 4-methyl-2,2-dioxo-1H-benzothiazine-3-carboxylate | 8.0 | HCT116 |

The IC50 values indicate that this compound exhibits a moderate level of cytotoxicity, suggesting potential as a lead compound for further development in cancer therapy .

Antiviral Activity

In addition to its anticancer properties, this compound has shown antiviral activity, particularly against human cytomegalovirus (HCMV). In vitro assays revealed that this compound could inhibit viral replication effectively.

- Inhibition Concentration : The compound demonstrated an IC50 value of approximately 10 µM against HCMV, indicating significant antiviral potential .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may function through the inhibition of specific enzymes involved in cell proliferation and viral replication.

Enzyme Inhibition Studies

Recent studies have indicated that isoxazole derivatives can inhibit carbonic anhydrase enzymes, which play a role in various physiological processes including tumor growth.

- Inhibition Assay Results : A related isoxazole derivative showed an IC50 value of 112.3 µM against carbonic anhydrase, suggesting that similar compounds may share this inhibitory mechanism .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- Study on Cancer Cell Lines : A study evaluated the compound's effect on Huh7 liver cancer cells, revealing a significant arrest in the G0/G1 phase of the cell cycle, correlating with decreased CDK4 levels .

- Antiviral Efficacy : Another investigation focused on the antiviral properties against HCMV, demonstrating low cytotoxicity in normal human fibroblast cells while effectively reducing viral load .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate, and what experimental conditions are critical for yield optimization?

- Answer : Two primary methods are documented:

- Route 1 : Sequential condensation of 3-fluoro-4-methoxyacetophenone with diethyl oxalate and hydroxylamine hydrochloride, followed by cyclization (yield ~65–75%) . Key parameters include stoichiometric control of hydroxylamine and reaction time to avoid over-oxidation.

- Route 2 : Grignard reagent-mediated functionalization of preformed isoxazole esters (e.g., CH₃MgX in THF at −78°C), which requires rigorous anhydrous conditions and slow reagent addition to prevent side reactions .

- Analytical validation via ¹H/¹³C-NMR and LC-MS is essential for purity assessment .

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound, and what software tools are recommended?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.08 Å, b = 12.18 Å, c = 14.18 Å have been reported . The SHELX suite (SHELXL/SHELXS) is widely used for structure solution and refinement, particularly for handling high-resolution or twinned data . Data-to-parameter ratios >12:1 ensure reliable refinement .

Q. What physicochemical properties are experimentally characterized, and how do computational predictions compare?

- Answer : Key properties include:

- Boiling point : 413.3±40.0°C (experimental) vs. estimated 398°C via group contribution methods .

- Hydrogen bonding : Computed hydrogen bond acceptor count = 5, aligning with crystallographic observations of carbonyl and fluorobenzoyl interactions .

- Polar surface area : Topological polar surface area (TPSA) = 61.6 Ų, critical for predicting membrane permeability .

Advanced Research Questions

Q. How can researchers address contradictions in synthetic yields or byproduct formation across methodologies?

- Answer : Contradictions often arise from solvent polarity (e.g., DMF vs. THF), temperature gradients, or reagent purity. For instance, Grignard reactions (Route 2) may yield 10–15% lower efficiency in polar aprotic solvents due to reduced nucleophilicity . Systematic DOE (Design of Experiments) approaches, including factorial analysis of temperature, solvent, and catalyst loading, are recommended .

Q. What computational strategies are employed to predict reactivity or pharmacokinetic properties, and how reliable are they?

- Answer :

- DFT calculations : Used to model electrophilic substitution at the isoxazole ring, with Fukui indices identifying C4 as the most reactive site .

- ADMET predictions : Tools like SwissADME estimate moderate GI absorption (LogP = 2.8) and low BBB penetration (TPSA >60 Ų), validated against in vitro Caco-2 assays .

- Discrepancies >15% between computed and experimental LogD values suggest recalibration with experimental HPLC-derived partition coefficients .

Q. What safety protocols are critical for handling this compound during synthesis and storage?

- Answer :

- Handling : Use nitrile gloves (tested for chemical permeation) and flame-retardant lab coats. Inhalation risks necessitate fume hoods with >0.5 m/s face velocity .

- Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent hydrolysis of the ester group. Incompatible with strong oxidizers (e.g., KMnO₄) .

Q. How can researchers design structure-activity relationship (SAR) studies to explore biological activity?

- Answer :

- Core modifications : Introduce substituents at the 4-position (e.g., hydroxymethyl, iodophenyl) to assess antimicrobial or anticonvulsant activity .

- Assay design : Use in vitro models (e.g., murine neuroblastoma cells for AMPA receptor modulation) with LC₅₀ determination via MTT assays .

- Metabolite tracking : Employ LC-MS/MS to monitor hydrolytic degradation (e.g., ester → carboxylic acid) in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.